molecular formula C20H20ClN7O B10896437 5-(4-chlorophenyl)-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

5-(4-chlorophenyl)-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10896437
M. Wt: 409.9 g/mol
InChI Key: AHGJPPOZBZVLCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chlorophenyl)-N~7~-[2-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methylethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyrazole ring, and a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N~7~-[2-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methylethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of appropriate starting materials, such as hydrazine and 1,3-diketones, under acidic or basic conditions to form the pyrazole ring.

    Introduction of the chlorophenyl group: The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions, using chlorobenzene derivatives and suitable catalysts.

    Construction of the triazolopyrimidine core: This step involves the cyclization of appropriate precursors, such as aminopyrimidines and azides, under thermal or catalytic conditions to form the triazolopyrimidine core.

    Coupling reactions: The final step involves coupling the pyrazole ring, chlorophenyl group, and triazolopyrimidine core using suitable coupling agents and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-N~7~-[2-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methylethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents, such as sodium borohydride or lithium aluminum hydride, to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, suitable solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as a bioactive molecule with applications in enzyme inhibition and receptor binding studies.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N~7~-[2-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methylethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-N~7~-[2-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methylethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
  • 5-(4-Methylphenyl)-N~7~-[2-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methylethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
  • 5-(4-Fluorophenyl)-N~7~-[2-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methylethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Uniqueness

The uniqueness of 5-(4-chlorophenyl)-N~7~-[2-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methylethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide lies in its specific chemical structure, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential bioactivity compared to similar compounds with different substituents. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C20H20ClN7O

Molecular Weight

409.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-[1-(1,3-dimethylpyrazol-4-yl)propan-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C20H20ClN7O/c1-12(8-15-10-27(3)26-13(15)2)24-19(29)18-9-17(14-4-6-16(21)7-5-14)25-20-22-11-23-28(18)20/h4-7,9-12H,8H2,1-3H3,(H,24,29)

InChI Key

AHGJPPOZBZVLCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CC(C)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.